Cas no 773871-57-1 (methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate)

Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate is a versatile pyrrole derivative with applications in organic synthesis and pharmaceutical research. The compound features a hydroxymethyl group at the 4-position and a methyl ester at the 2-position, providing reactive sites for further functionalization. Its pyrrole core is structurally significant in medicinal chemistry, often serving as a building block for heterocyclic compounds. The hydroxymethyl group enhances solubility and facilitates conjugation, while the ester moiety offers flexibility for hydrolysis or transesterification. This compound is particularly useful in the development of bioactive molecules, including potential drug candidates, due to its balanced reactivity and stability under standard synthetic conditions.
methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate structure
773871-57-1 structure
Product Name:methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate
CAS No:773871-57-1
MF:C8H11NO3
MW:169.177842378616
MDL:MFCD06202993
CID:552244
PubChem ID:29943636
Update Time:2025-05-19

methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-2-carboxylicacid, 4-(hydroxymethyl)-1-methyl-, methyl ester
    • 1H-Pyrrole-2-carboxylicacid,4-(hydroxymethyl)-1-methyl-,methylester(9CI)
    • 1H-Pyrrole-2-carboxylic acid, 4-(hydroxymethyl)-1-methyl-, methyl ester
    • methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate
    • MDL: MFCD06202993
    • Inchi: 1S/C8H11NO3/c1-9-4-6(5-10)3-7(9)8(11)12-2/h3-4,10H,5H2,1-2H3
    • InChI Key: CHKXRNGKOVCHRI-UHFFFAOYSA-N
    • SMILES: N1(C)C=C(CO)C=C1C(OC)=O

Computed Properties

  • Exact Mass: 169.074
  • Monoisotopic Mass: 169.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.5A^2

methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate Security Information

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Additional information on methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate

Professional Introduction of Methyl 4-(Hydroxymethyl)-1-Methyl-1H-Pyrrole-2-Carboxylate (CAS No. 773871-57-1)

Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate, with the CAS registry number 773871-57-1, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of pyrrole derivatives, which are known for their versatile applications in drug discovery and advanced materials. The structure of this compound features a pyrrole ring substituted with a hydroxymethyl group at position 4 and a methyl group at position 1, along with a methyl ester at position 2. These structural elements contribute to its unique chemical properties and reactivity.

The synthesis of methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions, often starting from readily available pyrrole precursors. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. For instance, researchers have explored the use of transition metal catalysts to facilitate key transformations, such as cross-coupling reactions or enantioselective syntheses, which are critical for obtaining high-purity samples required for downstream applications.

In terms of applications, this compound has garnered attention in the pharmaceutical industry due to its potential as a lead molecule in drug development. Its pyrrole core is known to exhibit bioactivity across various biological systems, making it a valuable scaffold for designing new therapeutic agents. Recent studies have highlighted its role as an inhibitor of certain enzymes implicated in neurodegenerative diseases, such as Alzheimer's disease. Additionally, its hydroxymethyl group provides sites for further functionalization, allowing chemists to explore diverse substitution patterns that could enhance its pharmacokinetic properties.

Beyond pharmacology, methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate has also found applications in materials science. Its ability to form stable coordination complexes with metal ions makes it a promising candidate for use in catalysis and sensor technologies. For example, researchers have reported the use of this compound as a ligand in metalloporphyrin-based sensors for detecting heavy metal ions in environmental samples. The methyl ester group further enhances its compatibility with various solvents and substrates, broadening its utility in these areas.

Recent research has also focused on understanding the electronic and optical properties of this compound, particularly in the context of organic electronics. Studies employing computational chemistry techniques have revealed that the conjugated system within the pyrrole ring can be tuned by modifying substituents, leading to materials with tailored electronic characteristics. Such findings open up possibilities for its use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

In conclusion, methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 773871-57-1) is a multifaceted compound with applications spanning drug discovery, materials science, and catalysis. Its unique structure and reactivity continue to drive innovative research across various disciplines, underscoring its importance as a valuable building block in modern chemistry.

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